2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol
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Overview
Description
2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol is a complex organic compound characterized by its unique structure, which includes an oxazoline ring and a long alkyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol typically involves the reaction of 15-methylhexadecanol with oxazoline derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the oxazoline ring. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. the process is optimized for efficiency and yield. This may include the use of continuous flow reactors, advanced catalysts, and automated monitoring systems to ensure consistent quality and high production rates.
Chemical Reactions Analysis
Types of Reactions
2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.
Substitution: The long alkyl chain can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying membrane interactions and protein binding.
Industry: Used in the production of surfactants and emulsifiers.
Mechanism of Action
The mechanism by which 2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol exerts its effects is primarily through its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, while the oxazoline ring can interact with protein active sites. This dual functionality makes it a versatile compound for various applications.
Comparison with Similar Compounds
Similar Compounds
- 2-(15-Methylhexadecyl)oxetan-2-ol
- 4-Ethyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
Uniqueness
Compared to similar compounds, 2-(15-Methylhexadecyl)-2-oxazoline-4,4-dimethanol is unique due to its dual functional groups (oxazoline ring and dimethanol moiety), which provide a combination of hydrophilic and hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic compounds.
Properties
CAS No. |
93841-68-0 |
---|---|
Molecular Formula |
C22H43NO3 |
Molecular Weight |
369.6 g/mol |
IUPAC Name |
[4-(hydroxymethyl)-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO3/c1-20(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-21-23-22(17-24,18-25)19-26-21/h20,24-25H,3-19H2,1-2H3 |
InChI Key |
LLLDDDDBYVCSGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Origin of Product |
United States |
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